

In-Depth Technical Guide: 3-(Methylthio)butanal (CAS 16630-52-7)

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Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657

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Introduction

3-(Methylthio)butanal, with the CAS number 16630-52-7, is a sulfur-containing aldehyde notable for its distinct sensory characteristics and its utility as a chemical intermediate. It is recognized for its potent aroma, often described as having notes of potato chips, green, musky, and buchu.[1] This compound is primarily utilized in the flavor and fragrance industry to impart savory and complex notes to a variety of food products and perfumes.[1][2] Beyond its sensory applications, **3-(methylthio)butanal** serves as a key starting material in the synthesis of agrochemicals, most notably the insecticide Sulfoxaflor.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and known biological relevance of **3-(methylthio)butanal**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(methylthio)butanal** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings. The compound is a colorless to light yellow liquid and is sensitive to air.[1][3]

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ OS	[1]
Molecular Weight	118.20 g/mol	[5]
CAS Number	16630-52-7	[5]
Appearance	Colorless to light yellow liquid	[3]
Odor	Green, musky, buchu, potato chip	[1][3]
Boiling Point	62-64 °C at 10 mmHg	[1][5]
Density	1.001 g/mL at 25 °C	[1][5]
Refractive Index (n _{20/D})	1.476	[1][5]
Vapor Pressure	60 mmHg at 20 °C	[1][5]
Vapor Density	4.1 (vs air)	[1][5]
Flash Point	144 °F (62.2 °C)	[1]
Solubility	Soluble in chloroform and ethyl acetate	[3]
Purity (typical)	≥96%	[5]
Major Impurity	<4% 2-butenal	[5]

Synthesis and Manufacturing

The primary industrial synthesis of **3-(methylthio)butanal** involves the Michael addition of methanethiol to crotonaldehyde. This reaction is typically catalyzed by a base, such as piperidine or copper acetate.[3] The reaction mixture is generally cooled to -20°C before the addition of the catalyst.[3]

An alternative, patented method for its production is through an oxo process.[3]

For laboratory-scale synthesis, the following general protocol can be adapted:

Experimental Protocol: Synthesis of 3-(Methylthio)butanal

Materials:

- Crotonaldehyde
- Methanethiol (or a suitable precursor like sodium methylthiolate)
- Piperidine or Copper (II) acetate (catalyst)
- Anhydrous solvent (e.g., diethyl ether or THF)
- Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve crotonaldehyde in the anhydrous solvent.
- Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
- Slowly add methanethiol to the cooled solution while maintaining the temperature.
- Add a catalytic amount of piperidine or copper (II) acetate to the reaction mixture.
- Allow the reaction to stir at -20°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
- Separate the organic layer and extract the aqueous layer with the solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product by vacuum distillation to obtain **3-(methylthio)butanal**.

Analytical Methodologies

The purity and identity of **3-(methylthio)butanal** are typically assessed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of **3-(methylthio)butanal**, especially in complex matrices like food and beverages.

General GC-MS Protocol:

- Sample Preparation: For food samples, a headspace solid-phase microextraction (HS-SPME) method is often employed to extract and concentrate the volatile analyte.
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

The resulting mass spectrum can be compared to reference spectra in databases like NIST for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of **3-(methylthio)butanal**.

^1H NMR (Proton NMR):

- Solvent: Chloroform-d (CDCl_3).
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Expected Chemical Shifts (δ) and Multiplicities:
 - A doublet corresponding to the methyl protons adjacent to the chiral center.
 - A singlet for the methyl protons of the methylthio group.
 - A multiplet for the methine proton at the chiral center.
 - A multiplet for the methylene protons adjacent to the aldehyde group.
 - A triplet for the aldehydic proton.

^{13}C NMR (Carbon-13 NMR):

- Solvent: Chloroform-d (CDCl_3).
- Expected Chemical Shifts (δ):
 - A peak for the methyl carbon of the methylthio group.
 - A peak for the methyl carbon adjacent to the chiral center.
 - A peak for the methylene carbon.
 - A peak for the methine carbon at the chiral center.

- A downfield peak for the carbonyl carbon of the aldehyde.

Applications and Biological Relevance

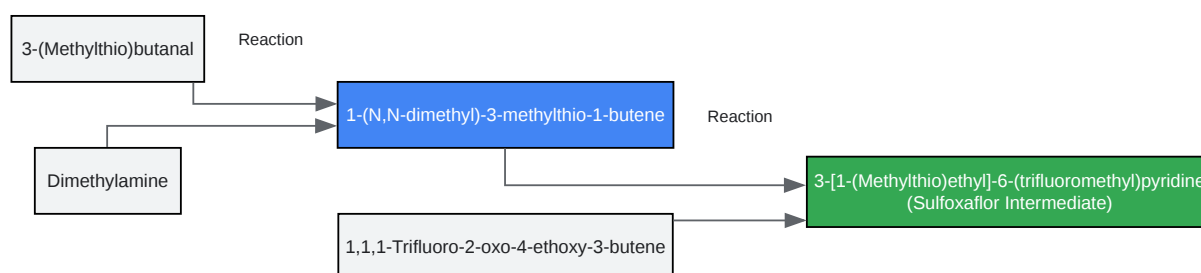
Flavor and Fragrance Industry

3-(Methylthio)butanal is a widely used flavoring agent, valued for its ability to impart savory, potato-like, and slightly sulfurous notes to foods. It is a key component in the flavor profiles of many processed foods, including snacks, soups, and sauces. In the fragrance industry, it contributes to green and musky scents.

Chemical Synthesis

A significant industrial application of **3-(methylthio)butanal** is its role as a precursor in the synthesis of the insecticide Sulfoxaflor. Sulfoxaflor is a systemic insecticide that is effective against a broad spectrum of sap-feeding insects. The synthesis involves a multi-step process where the butanal moiety is used to construct the core structure of the final product.

The synthesis of a key intermediate for Sulfoxaflor starting from **3-(methylthio)butanal** is depicted in the following workflow:



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Caption: Synthesis of a Sulfoxaflor intermediate from **3-(Methylthio)butanal**.

Biological Activity

The known biological activity of **3-(methylthio)butanal** is primarily related to its interaction with taste and olfactory receptors. There is limited information available regarding its broader

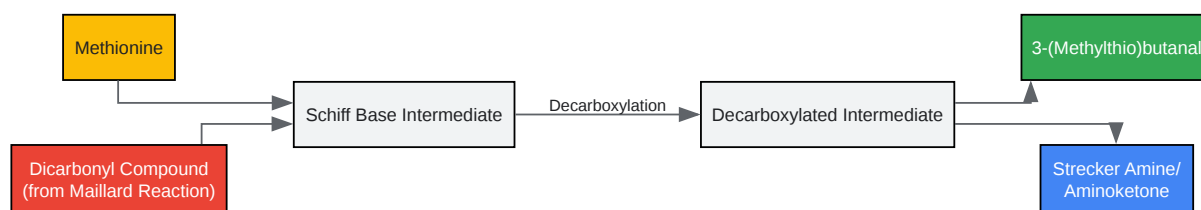
pharmacological or toxicological effects beyond its established use as a food additive.

One area of interest is its interaction with microbial systems. It has been noted as a substrate for reducing enzymes in *Saccharomyces cerevisiae*. This suggests potential for biotransformation of this aldehyde in fermentation processes, which could impact the flavor profiles of fermented foods and beverages.

Flavor Formation in Food

In food systems, **3-(methylthio)butanal** can be formed naturally during processing, particularly through the Strecker degradation of the amino acid methionine in the presence of a dicarbonyl compound. This reaction is a key part of the Maillard reaction, which is responsible for the development of color and flavor in cooked foods.

The general pathway for the formation of **3-(methylthio)butanal** via the Strecker degradation is as follows:



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Caption: Formation of **3-(Methylthio)butanal** via Strecker degradation.

Safety and Handling

3-(Methylthio)butanal is classified as a flammable liquid and an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. As it is air-sensitive, storage under an inert atmosphere is recommended.

Conclusion

3-(Methylthio)butanal is a versatile chemical with significant applications in the flavor and fragrance industry and as a key building block in agrochemical synthesis. Its distinct sensory properties are a result of its unique molecular structure. A thorough understanding of its chemical properties, synthesis, and analytical methods is crucial for its effective and safe use in research and industrial settings. While its primary biological role is as a flavor compound, further research into its metabolic fate and potential bioactivities could unveil new applications for this molecule.

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